Sodium 3-(aminosulphonyl)-5-(butylamino)-4-phenoxybenzoate, commonly known as sodium bumetanide, is a potent diuretic medication primarily used in the treatment of edema associated with congestive heart failure, liver cirrhosis, and renal disease. It functions as a selective inhibitor of the sodium-potassium-chloride cotransporter (NKCC), which plays a critical role in the reabsorption of sodium and chloride in the kidneys. The compound is classified under the category of loop diuretics, which are known for their efficacy in promoting diuresis.
Sodium bumetanide is derived from 3-amino-5-(butylamino)-4-phenoxybenzoic acid and is classified as a sulfonamide due to the presence of a sulfonyl group. Its chemical structure includes a phenoxy group, which contributes to its pharmacological properties. The compound has a CAS number of 28434-74-4 and an EINECS number of 249-015-6 .
The synthesis of sodium 3-(aminosulphonyl)-5-(butylamino)-4-phenoxybenzoate can be achieved through several methods. One efficient route involves the reaction of 3-amino-4-phenoxy-5-sulfamoylbenzoic acid with n-butanol in the presence of a Lewis acid catalyst. This method has been noted for its high yield and purity, typically achieving over 95% yield with purity levels around 99% .
The general steps include:
Sodium bumetanide primarily acts by inhibiting the NKCC cotransporter in the renal tubules, leading to increased excretion of sodium, potassium, and chloride ions. The mechanism involves competitive inhibition where the binding affinity for sodium bumetanide is significantly higher than that of sodium ions at the transporter site .
Key reactions include:
The mechanism of action for sodium bumetanide involves its role as an NKCC blocker:
Research indicates that sodium bumetanide has an IC50 value of approximately 0.68 µM for NKCC1A and 4.0 µM for NKCC2A, demonstrating its potency as an inhibitor .
Sodium 3-(aminosulphonyl)-5-(butylamino)-4-phenoxybenzoate exhibits several notable physical and chemical properties:
These properties influence its behavior in biological systems and its formulation in pharmaceutical applications.
Sodium bumetanide is primarily utilized in clinical settings as a loop diuretic for:
Research continues into its potential applications in other areas such as nephrology and cardiology, exploring its effects on different renal conditions and fluid management strategies .
CAS No.: 2134602-45-0
CAS No.: 101-87-1
CAS No.: 7785-88-8
CAS No.: 150196-34-2
CAS No.: 10305-76-7
CAS No.: 23745-82-6